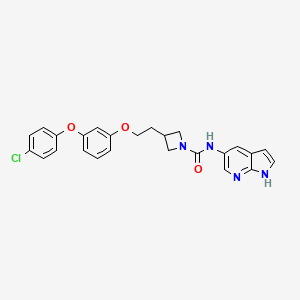

Azetidine urea derivative 3

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H23ClN4O3 |

|---|---|

Molecular Weight |

462.9 g/mol |

IUPAC Name |

3-[2-[3-(4-chlorophenoxy)phenoxy]ethyl]-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)azetidine-1-carboxamide |

InChI |

InChI=1S/C25H23ClN4O3/c26-19-4-6-21(7-5-19)33-23-3-1-2-22(13-23)32-11-9-17-15-30(16-17)25(31)29-20-12-18-8-10-27-24(18)28-14-20/h1-8,10,12-14,17H,9,11,15-16H2,(H,27,28)(H,29,31) |

InChI Key |

XAYGGDSGTNLICL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(=O)NC2=CN=C3C(=C2)C=CN3)CCOC4=CC(=CC=C4)OC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Azetidine Urea Derivative 3

Retrosynthetic Analysis and Identification of Key Precursors and Synthon Equivalents

A retrosynthetic analysis of Azetidine (B1206935) urea (B33335) derivative 3 reveals several logical disconnections to identify key precursors. The most evident disconnection is across the urea C-N bonds. This leads to two primary fragments: a 3-substituted azetidine amine and a substituted phenyl isocyanate.

Disconnection 1 (Urea Linkage): The urea functional group can be disconnected to reveal 3-(4-(pyridin-2-yl)benzyl)azetidine (a key amine precursor) and 4-(trifluoromethyl)phenyl isocyanate. The isocyanate is a common synthon that can be sourced commercially or prepared from the corresponding aniline (B41778). Alternatively, a phosgene (B1210022) equivalent like carbonyldiimidazole (CDI) can be used, which would involve the sequential reaction of 4-(trifluoromethyl)aniline (B29031) and the azetidine precursor.

Disconnection 2 (Azetidine C-N Bonds): The azetidine ring itself can be disconnected. A [2+2] cycloaddition approach would lead back to an imine and an alkene. For instance, an appropriately substituted imine could react with an alkene component to form the four-membered ring. elsevier.comrsc.org

Disconnection 3 (Azetidine C-C Bond): The bond between the azetidine ring at the C-3 position and the benzyl (B1604629) group can be disconnected. This suggests a precursor such as a 3-haloazetidine or azetidin-3-one, which could undergo nucleophilic substitution or a Wittig-type reaction followed by reduction to introduce the (4-(pyridin-2-yl)benzyl) side chain.

This analysis identifies three crucial building blocks for the synthesis:

The Azetidine Core: A suitably protected or functionalized azetidine ring.

The Urea Moiety Precursor: Typically 4-(trifluoromethyl)phenyl isocyanate or 4-(trifluoromethyl)aniline.

The C-3 Side Chain Precursor: A (4-(pyridin-2-yl)benzyl) halide or a related electrophile.

Convergent and Divergent Synthetic Pathways to the Azetidine Core

The construction of the strained four-membered azetidine ring is a significant challenge in the synthesis. Both convergent and divergent strategies can be employed, primarily relying on cycloaddition reactions or ring-closing methodologies.

[2+2] Cycloaddition reactions are a powerful tool for constructing four-membered rings directly. The aza Paternò–Büchi reaction, which is the photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. rsc.orgchemrxiv.org

Imine-Alkene Cycloaddition: This approach involves the reaction of an imine with an alkene. For the synthesis of the required azetidine core, this could involve the cycloaddition of an imine derived from (4-(pyridin-2-yl)phenyl)methanamine (B1344150) with a suitable alkene. elsevier.com Visible-light-mediated cycloadditions have emerged as a mild and efficient variant of this strategy. chemrxiv.orgspringernature.com

Imine-Ketenimine Cycloaddition: The Staudinger synthesis, involving the reaction of a ketene (B1206846) with an imine, is another classic method that yields β-lactams (2-azetidinones). These can then be reduced to the corresponding azetidines.

The table below summarizes typical conditions for cycloaddition reactions.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Aza Paternò–Büchi | Imine, Alkene | Visible light, Photocatalyst (e.g., Iridium complex) | Azetidine | chemrxiv.org |

| Staudinger Cycloaddition | Imine, Ketenimine | Inert solvent (e.g., CH₂Cl₂) | β-Lactam | ijper.org |

Intramolecular cyclization is a common and reliable strategy for forming azetidine rings from acyclic precursors.

Intramolecular Nucleophilic Substitution: This is a foundational method where a γ-amino alcohol or a 1,3-dihaloalkane derivative undergoes cyclization. For example, a precursor containing an amine and a leaving group on a three-carbon chain can be cyclized under basic conditions. A common route involves the cyclization of a 1,3-propanediol (B51772) derivative, which is first converted to a bis-triflate in situ before reacting with a primary amine. organic-chemistry.org

Ring-Closing Metathesis (RCM): RCM has become a powerful method for forming unsaturated rings, including azetidines. smolecule.comwikipedia.org This involves an acyclic diene precursor containing a nitrogen atom, which upon treatment with a ruthenium catalyst (e.g., Grubbs catalyst), undergoes intramolecular metathesis to form a dehydroazetidine. smolecule.com This unsaturated intermediate can then be hydrogenated to yield the saturated azetidine scaffold. RCM offers high functional group tolerance and generally proceeds under mild conditions. smolecule.comnih.gov

The following table outlines representative ring-closing strategies.

| Method | Precursor | Catalyst/Reagents | Key Intermediate | Reference |

| Intramolecular Substitution | 2-substituted-1,3-propanediol | Triflic anhydride, Primary amine, Base | N-substituted azetidine | organic-chemistry.org |

| Ring-Closing Metathesis | N-protected diallylamine | Grubbs Catalyst (1st or 2nd Gen.) | Dehydroazetidine | smolecule.comnih.gov |

Formation of the Urea Linkage: Optimized Coupling Procedures

Once the 3-(4-(pyridin-2-yl)benzyl)azetidine precursor is synthesized, the final key step is the formation of the urea linkage. This is typically achieved through condensation with an isocyanate or by using a phosgene equivalent.

The most direct route to the target urea is the reaction of the secondary amine of the azetidine ring with 4-(trifluoromethyl)phenyl isocyanate. acs.orgresearchgate.net This reaction is generally high-yielding and proceeds under mild conditions.

The reaction involves the nucleophilic attack of the azetidine nitrogen onto the electrophilic carbonyl carbon of the isocyanate. The reaction is often carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. mdpi.com Sometimes, a non-nucleophilic base like diisopropylethylamine (DIPEA) is added to facilitate the reaction, particularly if the amine is used as a salt. mdpi.com

A typical procedure is summarized below.

| Amine Component | Isocyanate Component | Solvent | Conditions | Reference |

| 3-(4-(pyridin-2-yl)benzyl)azetidine | 4-(trifluoromethyl)phenyl isocyanate | THF or DCM | Room Temperature or 70 °C, +/- DIPEA | mdpi.com |

As an alternative to using potentially hazardous isocyanates, N,N'-Carbonyldiimidazole (CDI) serves as a safe and effective phosgene substitute for urea synthesis. nih.govresearchgate.net This two-step, one-pot procedure offers high yields and avoids the need to handle toxic reagents.

The mechanism involves two main steps:

Activation: 4-(trifluoromethyl)aniline is first reacted with CDI. The aniline attacks one of the carbonyl-imidazole linkages, displacing an imidazole (B134444) molecule to form a reactive N-acylimidazole (carbamoylimidazole) intermediate. nih.govorganic-chemistry.org

Coupling: The 3-(4-(pyridin-2-yl)benzyl)azetidine is then added to the reaction mixture. The azetidine nitrogen attacks the activated carbonyl carbon of the intermediate, displacing the second imidazole molecule to form the final unsymmetrical urea product. researchgate.net

This method is known for its simplicity and the fact that the only stoichiometric byproduct is imidazole, which can often be removed by an aqueous wash. organic-chemistry.org

| Step | Reagents | Solvent | Conditions | Product/Intermediate | Reference |

| 1. Activation | 4-(trifluoromethyl)aniline, CDI | Aprotic (e.g., THF, Dioxane) | Room Temperature | N-(4-(trifluoromethyl)phenyl)carbamoylimidazole | nih.govresearchgate.net |

| 2. Coupling | Intermediate from Step 1, 3-(4-(pyridin-2-yl)benzyl)azetidine | Same | Room Temperature to mild heating | Azetidine urea derivative 3 | nih.gov |

Stereoselective Synthesis of Chiral this compound

The creation of chiral this compound with a defined three-dimensional arrangement of its atoms is paramount for its potential applications. Stereoselective synthesis ensures the production of a single desired stereoisomer, avoiding the formation of mixtures that can be difficult to separate and may exhibit different biological activities.

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of the azetidine ring, a core component of this compound. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.

One prominent method involves the metal-catalyzed [2+2] cycloaddition of imines with electron-rich alkenes or ketenes. For instance, chiral silver or copper catalysts have been effectively used in the reaction of imines with ketenes generated in situ from acyl chlorides. The catalyst, bearing a chiral ligand, creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the azetidine ring.

Another significant strategy is the intramolecular cyclization of γ-amino alcohols or related precursors. Transition metal catalysts, often based on rhodium, iridium, or palladium, can facilitate the intramolecular N-alkylation to form the azetidine ring. The use of chiral phosphine (B1218219) ligands, such as BINAP or DuPhos, can induce high levels of enantioselectivity in these cyclization reactions.

Furthermore, organocatalysis has emerged as a viable metal-free alternative for the enantioselective synthesis of azetidines. Chiral Brønsted acids or bases can activate substrates to promote cyclization. For example, chiral phosphoric acids have been shown to catalyze the intramolecular aza-Michael addition of aminostyrenes to form substituted azetidines with high enantiopurity.

Table 1: Representative Enantioselective Methods for Azetidine Ring Formation

| Catalytic System | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| AgOAc / Chiral Phosphine | [2+2] Cycloaddition | Imines and Ketenes | Up to 98% | |

| [Rh(cod)Cl]₂ / Chiral Ligand | Intramolecular Cyclization | γ-Amino Alcohols | Up to 95% |

When the precursors to this compound already contain one or more stereocenters, diastereoselective reactions can be employed to control the formation of new stereocenters relative to the existing ones. This is crucial for synthesizing compounds with multiple chiral centers.

Substrate-controlled diastereoselective cyclizations are a common strategy. For example, the cyclization of a chiral γ-amino alcohol, where the stereochemistry of the alcohol and/or the amino group is predefined, can lead to the formation of a specific diastereomer of the substituted azetidine ring. The inherent stereochemistry of the substrate directs the trajectory of the intramolecular reaction.

Another approach involves the diastereoselective addition of nucleophiles to cyclic iminium ions derived from substituted azetidines. If the azetidine ring already bears a substituent, this group can sterically hinder one face of the molecule, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter.

Photochemical reactions, such as the Paternò–Büchi reaction between imines and alkenes, can also be rendered diastereoselective. When a chiral auxiliary is attached to the imine or alkene, it can influence the facial selectivity of the [2+2] photocycloaddition, leading to the preferential formation of one diastereomer of the azetidine product.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. For the synthesis of this compound, amino acids like L-proline or L-aspartic acid can serve as excellent chiral precursors. For instance, L-aspartic acid can be chemically transformed through a series of steps, including reduction and cyclization, to yield a chiral azetidine-2-carboxylic acid, a key intermediate for this compound.

Auxiliary-based methods involve the temporary attachment of a chiral auxiliary to an achiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For example, an achiral imine can be reacted with a chiral nucleophile that acts as an auxiliary. Once the addition has occurred, subsequent cyclization to form the azetidine ring is directed by the stereocenter introduced by the auxiliary. The final step involves the cleavage of the auxiliary to reveal the enantioenriched azetidine. Evans' oxazolidinone auxiliaries, for instance, can be used to control the stereochemistry of alkylation reactions on a side chain that is later involved in the azetidine ring formation.

Functionalization and Derivatization Post-Synthesis

Once the core chiral structure of this compound is synthesized, further chemical modifications can be performed to explore its structure-activity relationships or to fine-tune its properties. These modifications can be targeted at the azetidine ring itself or at the urea moiety.

The substituents on the azetidine ring of this compound can be chemically altered to create a library of related compounds. If the azetidine ring contains a functional group such as an ester or a ketone, a wide range of transformations are possible.

For instance, an ester group at the C-2 position of the azetidine ring can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, HOBt) to form a diverse set of amides. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be further functionalized through etherification, esterification, or oxidation to an aldehyde.

If a substituent on the ring is a protected amine or alcohol, deprotection followed by reaction with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) allows for the introduction of new functional groups.

Table 2: Representative Functionalization Reactions on a Substituted Azetidine Ring

| Starting Functional Group | Reagents | Product Functional Group |

|---|---|---|

| Ester (-COOR) | 1. LiOH, H₂O2. Amine, HATU | Amide (-CONR₂) |

| Ester (-COOR) | LiAlH₄ | Alcohol (-CH₂OH) |

| Boc-protected Amine (-NHBoc) | TFA or HCl | Primary Amine (-NH₂) |

The urea functionality of this compound is a versatile handle for chemical diversification. The N-H bonds of the urea can undergo a variety of reactions, allowing for the introduction of new substituents.

Alkylation of the urea nitrogen atoms can be achieved using a base (e.g., NaH) followed by an alkyl halide. This allows for the introduction of small alkyl groups or more complex side chains. The choice of base and reaction conditions can often be tuned to achieve selective mono- or di-alkylation.

Acylation reactions at the urea nitrogen can be performed using acyl chlorides or anhydrides to introduce acyl groups. Similarly, reaction with sulfonyl chlorides can lead to the formation of sulfonylureas.

Furthermore, if the urea is monosubstituted, the remaining N-H group can react with isocyanates or isothiocyanates to form biurets or thiobiurets, respectively. These reactions significantly expand the chemical space around the core structure of this compound.

Scale-Up Considerations and Process Optimization in Laboratory Settings

Transitioning the synthesis of this compound from small-scale laboratory preparations to larger, gram- or kilogram-scale productions necessitates careful consideration of process optimization and scalability. Challenges in this phase often revolve around maintaining yield and purity, managing reaction conditions, ensuring safety, and developing cost-effective procedures. Research into the synthesis of azetidine-containing compounds and related ureas provides insight into key parameters that must be optimized for successful scale-up.

A primary strategy for producing related structures, such as 3-phenoxy-1-azetidinecarboxamides, involves a urea fusion process. google.com This method has been successfully scaled to produce significant quantities of material. In one documented scale-up, a 30-gallon glass-lined reactor was used to process 78.32 moles of the starting azetidine derivative. google.com The process involved distilling off the initial solvent (methanol) and then heating the reactant with urea to approximately 135°C. google.com Progress was monitored using thin-layer chromatography to ensure the consumption of the starting azetidine. google.com This large-scale reaction yielded 16.45 kg of the final product, achieving an 80% yield after purification, which involved filtering the slurry and drying the product in a vacuum oven. google.com Such a process demonstrates the feasibility of bulk synthesis, emphasizing the importance of reactor type, temperature control, and in-process monitoring for successful industrial-level production.

For laboratory-scale gram-level production, optimization of the reaction conditions is critical. In the synthesis of related C3-arylated azetidines, a palladium-catalyzed C(sp³)–H arylation was successfully scaled to 10 grams. acs.org A key aspect of this optimization was the identification of an unconventional N-trifluoroacetamide (N-TFA) protecting group and the use of dibenzyl phosphate (B84403) as an additive, which were found to be crucial for reaction efficiency. acs.org The reaction was robust enough to be performed under a standard nitrogen atmosphere, although it also proceeded under air, albeit with a lower yield. acs.org A significant process optimization was the development of a one-pot C–H arylation and deprotection sequence, which streamlines the synthesis by removing the need for intermediate purification steps. acs.org This not only saves time and resources but also minimizes potential product loss between steps.

Further optimization strategies in the synthesis of unsymmetrical ureas, a class to which this compound belongs, involve a systematic survey of reaction parameters. mdpi.com Studies have shown that variables such as solvent, temperature, and the choice of base can significantly impact reaction yields. mdpi.com For instance, the formation of the isocyanate intermediate can be a limiting step in the synthesis. mdpi.com A practical optimization to overcome this is to increase the stoichiometric amount of the amine reactant, which can drive the reaction towards improved urea formation. mdpi.com

The table below summarizes key parameters and findings from various laboratory-scale optimization and scale-up studies relevant to the synthesis of azetidine urea derivatives.

| Parameter | Condition / Method | Observation / Outcome | Scale | Reference |

| Reaction Type | Urea Fusion Process | Effective for bulk synthesis of related azetidine carboxamides. | 30-gallon reactor (16.45 kg) | google.com |

| Temperature | Heating to ~135°C | Necessary for driving the urea fusion reaction to completion. | Industrial Scale | google.com |

| Monitoring | Thin-Layer Chromatography (TLC) | Used to track the consumption of the starting azetidine derivative. | Industrial Scale | google.com |

| Catalysis | Pd(OAc)₂ with (BnO)₂PO₂H additive | Crucial for efficient C-H arylation on azetidine rings. | Gram-scale (10g) | acs.org |

| Protecting Group | N-trifluoroacetamide (N-TFA) | Found to be critical for improving the efficiency of the arylation reaction. | Gram-scale | acs.org |

| Process Strategy | One-pot arylation/deprotection | Streamlines synthesis, reduces purification steps, and minimizes waste. | Gram-scale | acs.org |

| Reactant Ratio | Increasing amine quantity | Helps overcome limitations in isocyanate formation, improving overall urea yield. | Lab-scale | mdpi.com |

| Synthesis Approach | Flow Chemistry | Offers a potential method for scaling up synthesis from milligram to multigram quantities. | Multi-gram | chemrxiv.org |

The table below details findings from a specific gram-scale synthesis of a C3-arylated azetidine, highlighting the optimized one-pot sequence.

| Step | Reagents & Conditions | Yield | Scale | Reference |

| Amide Coupling | d-azetidine-2-carboxylic acid, HATU, DIPEA | 82% | 10.0 g | acs.org |

| One-Pot Arylation & Deprotection | Aryl iodide, Pd(OAc)₂, AgOAc, (BnO)₂PO₂H; then 7.0 N NH₃ in MeOH | 52% | 10.0 g | acs.org |

Reaction Mechanisms and Mechanistic Studies of Azetidine Urea Derivative 3

Mechanistic Investigations of Synthetic Transformations Leading to Azetidine (B1206935) Urea (B33335) Derivative 3

The synthesis of azetidine urea derivatives can be achieved through several routes, often culminating in the formation of the urea linkage with a pre-formed azetidine ring. A common synthetic strategy involves the reaction of an azetidine-containing amine with an isocyanate. mdpi.com

A convergent synthetic strategy is often employed for compounds like the 3-pyridyl azetidine urea. nih.gov This typically involves preparing a substituted aminopyridine and a suitable azetidine precursor, which are then coupled. For instance, the synthesis of 3-pyridyl azetidine ureas has been achieved by reacting an appropriate amine with an isocyanate in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). mdpi.com

The formation of the urea bond from an amine and an isocyanate is a well-established nucleophilic addition reaction. The reaction proceeds through a zwitterionic tetrahedral intermediate.

Nucleophilic Attack: The nitrogen atom of the azetidine amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate.

Zwitterionic Intermediate: This attack forms a transient, unstable zwitterionic intermediate where the nitrogen from the amine bears a positive charge and the oxygen of the isocyanate carbonyl group carries a negative charge.

Proton Transfer: A rapid intramolecular or intermolecular proton transfer from the newly-bonded nitrogen to the oxygen atom occurs, leading to the final stable urea derivative.

While these intermediates are typically transient and not isolated, their existence is supported by the fundamental principles of nucleophilic addition to carbonyl groups. Characterization of such fleeting intermediates would necessitate advanced spectroscopic techniques, such as low-temperature NMR or stopped-flow spectroscopy, which have not been extensively reported for this specific class of derivatives.

Detailed experimental transition state analysis for the synthesis of "Azetidine urea derivative 3" is not widely available in the public domain. However, computational chemistry provides powerful tools to model the transition state of the urea formation step.

Using Density Functional Theory (DFT) calculations, the geometry and energy of the transition state for the nucleophilic attack of the azetidine nitrogen on the isocyanate can be determined. Such calculations would likely reveal a four-centered transition state, possibly involving the base used in the reaction to facilitate proton transfer. The calculated energy barrier for this transition state would provide insight into the reaction kinetics.

For the 3-pyridyl azetidine urea NAMPT inhibitors, a crystal structure has been obtained, which confirms the final geometry of the molecule. nih.gov This structural data can serve as a benchmark for computational models, lending higher confidence to the calculated transition state structures leading to this product.

Kinetic studies of the urea formation reaction would provide quantitative data on the reaction rates and the influence of various factors. Such a study would typically involve monitoring the concentration of reactants or products over time using techniques like NMR spectroscopy or chromatography.

A kinetic study of the reaction between the azetidine amine and the isocyanate would likely show a second-order rate law, first order in each reactant. The rate constant, k, could be determined at different temperatures to calculate the activation energy (Ea) of the reaction using the Arrhenius equation. This would provide a quantitative measure of the energy barrier to forming the urea linkage.

Factors influencing the reaction rate would include:

Steric Hindrance: Bulky substituents on either the azetidine ring or the isocyanate would decrease the reaction rate.

Electronic Effects: Electron-donating groups on the azetidine nitrogen would increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups on the isocyanate would increase its electrophilicity and also increase the rate.

Reactivity Profiles of the Azetidine Ring in this compound

The reactivity of the azetidine ring in these derivatives is dominated by its ring strain, making it susceptible to ring-opening reactions that relieve this strain. rsc.orgrsc.org The presence of the urea functionality and other substituents on the ring can significantly influence the regioselectivity of these reactions. magtech.com.cn

Azetidines are generally stable but can undergo ring-opening reactions under specific conditions, often requiring activation. magtech.com.cn

Activation and Nucleophilic Ring-Opening: The nitrogen atom of the azetidine ring can be activated by electrophiles, such as alkylating agents (e.g., methyl triflate) or acylating agents (e.g., chloroformates), to form a more reactive azetidinium salt. mdpi.comresearchgate.net This quaternary ammonium (B1175870) salt is then highly susceptible to nucleophilic attack, leading to ring-opening.

The regioselectivity of the nucleophilic attack is governed by both electronic and steric effects. magtech.com.cn

Electronic Effects: Nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. For example, a carbon atom bearing an aryl group is often preferentially attacked. magtech.com.cn

Steric Effects: In the absence of strong electronic directing groups, the nucleophile will typically attack the less sterically hindered carbon atom of the azetidinium ring. magtech.com.cn

In the case of a 3-pyridyl azetidine urea, activation of the azetidine nitrogen followed by nucleophilic attack could potentially lead to different products depending on the site of attack (C2 or C4). The specific outcome would depend on the nature of the nucleophile and the substituents on the ring.

| Activating Agent | Nucleophile | General Product Type | Reference |

| Methyl Triflate | NaN3, KCN | γ-Azido or γ-Cyano Amines | mdpi.com |

| Alkyl Chloroformates | - | γ-Chloroamines | researchgate.net |

| Iodine | - | Leads to 2-(iodomethyl)azetidine derivatives | rsc.org |

Electrophilic Ring-Opening: Direct electrophilic cleavage of the C-N bonds of the azetidine ring is less common but can occur under harsh acidic conditions. The urea functionality in "this compound" would likely be protonated first, but cleavage of the azetidine ring would require more forcing conditions.

Azetidines can participate in cycloaddition reactions, acting as synthons for larger heterocyclic systems. rsc.org The specific cycloaddition reactivity depends on the substitution pattern of the azetidine ring.

For example, 2-vinylazetidines have been shown to undergo [6+2] cycloaddition reactions with electron-deficient isocyanates. acs.orgfigshare.com In this type of reaction, the 2-vinylazetidine acts as a six-atom component. A hypothetical "this compound" bearing a vinyl group at the 2-position could potentially undergo a similar reaction. The reaction is initiated by the nucleophilic attack of the azetidine nitrogen onto the isocyanate, forming a zwitterionic intermediate that then cyclizes to an eight-membered ring. acs.org

Another potential cycloaddition is the [2+2] photocycloaddition, which has been used to synthesize azetidines. rsc.org While this is a synthetic route to azetidines rather than a reaction of them, it highlights the diverse reactivity associated with this ring system. The urea functionality in "this compound" would likely influence the electronic properties of the system and thus its propensity to engage in various cycloaddition reactions.

| Reactant 1 (Azetidine) | Reactant 2 | Reaction Type | Product Type | Reference |

| 2-Vinylazetidine | Tosyl Isocyanate | [6+2] Cycloaddition | Eight-membered Cyclic Urea | acs.orgfigshare.com |

| Imine (Schiff Base) | Chloroacetyl chloride | [2+2] Cycloaddition | Azetidin-2-one (B1220530) (β-lactam) | ijper.org |

The unique reactivity of the four-membered azetidine ring is further highlighted when compared to its five- and six-membered homologues (pyrrolidine and piperidine (B6355638), respectively). In the context of the NAMPT inhibitors, the azetidine urea showed significantly higher potency than the corresponding pyrrolidine (B122466) and piperidine ureas, demonstrating that the strained four-membered ring is a privileged scaffold for this biological target. nih.gov

| Compound Ring System | Cellular Activity (IC50) | Reference |

| Azetidine | Highly Potent | nih.gov |

| Pyrrolidine | Orders of magnitude less potent | nih.gov |

| Piperidine | Orders of magnitude less potent | nih.gov |

Conformational Dynamics and Inversion Barriers of the Azetidine Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, exhibits distinct conformational dynamics, primarily characterized by ring puckering and nitrogen inversion. These dynamics are influenced by the substituents on both the nitrogen and carbon atoms of the ring.

The bond angles in an azetidine ring are strained, though less so than in the three-membered aziridine (B145994) ring. wikipedia.org This inherent ring strain significantly influences the energy barrier to nitrogen inversion, which is the process where the nitrogen atom and its substituents pass through a planar transition state. wikipedia.org Compared to acyclic amines, the barrier to nitrogen inversion in azetidines is higher, but it is generally lower than that observed in the more strained aziridine systems. asianpubs.orguniba.it

The conformational preference and the height of the inversion barrier are dictated by a combination of sterics, electronics, and substitution patterns. For instance, the presence of an N-substituent and its interaction with other parts of the molecule can favor a specific conformation, such as a syn-arrangement. uniba.it Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating the energy barriers for these conformational changes. asianpubs.orguniba.it Studies on related N-substituted azetidines have shown that these molecules can be configurationally unstable under certain reactive conditions, undergoing dynamic resolutions of different structural forms. rsc.org

Table 1: Factors Influencing the Inversion Barrier of the Azetidine Ring

| Factor | Description | Expected Effect on Inversion Barrier |

| Ring Size | The number of atoms in the heterocyclic ring. | A four-membered ring (azetidine) has less angle strain than a three-membered ring (aziridine), generally leading to a lower inversion barrier compared to aziridines. wikipedia.orguniba.it |

| N-Substituents | The nature of the group attached to the nitrogen atom. | Electronegative substituents on the nitrogen atom tend to increase the inversion barrier. asianpubs.org |

| Ring Substituents | Groups attached to the carbon atoms of the azetidine ring. | The steric and electronic properties of substituents on the ring carbons can influence the stability of the ground and transition states, thereby affecting the barrier height. |

| Solvent | The medium in which the molecule is dissolved. | Coordinating solvents can stabilize certain conformations or intermediates, potentially altering the dynamics of inversion. uniba.it |

Mechanistic Aspects of the Urea Moiety’s Chemical Transformations

The urea moiety is a versatile functional group characterized by a carbonyl group bonded to two nitrogen atoms. Its reactivity is governed by the electronic properties of the carbonyl carbon, which is electrophilic, and the nitrogen atoms, which can be nucleophilic.

Hydrolysis Mechanisms under Varied Conditions

Under neutral conditions , hydrolysis can occur via different pathways, including the attack of a water molecule on the carbonyl carbon. nih.gov Computational studies on urea have shown that the free energy barrier for neutral hydrolysis is quite high, indicating a slow reaction rate in the absence of catalysts. nih.gov

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Base-catalyzed hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. This is generally a more favorable pathway compared to neutral hydrolysis. nih.gov

An interesting finding in the study of urea derivatives is the effect of steric hindrance. Counterintuitively, increased steric bulk around the urea carbonyl can sometimes accelerate hydrolysis. scribd.com This is attributed to steric compression in the ground state, which is released in the transition state, thus facilitating the departure of the amine leaving group. scribd.com The hydrolysis can proceed either through a direct nucleophilic addition-elimination pathway or via the formation of an isocyanate intermediate. scribd.com

Table 2: Mechanisms of Urea Hydrolysis

| Condition | Mechanism | Key Steps |

| Neutral | Water acts as the nucleophile. | 1. Nucleophilic attack of water on the carbonyl carbon. 2. Proton transfer events. 3. Formation of carbamic acid and amine. |

| Acid-Catalyzed | Protonation of the carbonyl oxygen enhances electrophilicity. | 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water. 3. Elimination of the amine leaving group. |

| Base-Catalyzed | Hydroxide ion acts as a strong nucleophile. | 1. Nucleophilic attack of hydroxide on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the amine leaving group. |

| Metal-Catalyzed | Metal ions coordinate to the urea moiety. | Coordination of a metal ion (e.g., Co(II), Cu(II), Zn(II)) to the carbonyl oxygen and/or nitrogen activates the urea for nucleophilic attack. journalijar.com |

Reactions with Biological and Synthetic Electrophiles/Nucleophiles

The urea moiety of this compound can react with a variety of electrophilic and nucleophilic species. The nature of these reactions is highly dependent on the reaction conditions and the specific reagents involved.

Reactions as a Nucleophile: The nitrogen atoms of the urea group possess lone pairs of electrons, allowing them to act as nucleophiles. However, the delocalization of these lone pairs into the adjacent carbonyl group reduces their nucleophilicity compared to simple amines. nih.gov To enhance their reactivity, the urea nitrogen can be deprotonated using a strong base, such as sodium hydride (NaH), to form a more potent urea anion. semanticscholar.orgresearchgate.net This anion can then participate in nucleophilic substitution reactions with various electrophiles. semanticscholar.orgresearchgate.net Depending on the substituents, hindered ureas can act as either N- or O-nucleophiles. semanticscholar.org

Reactions with Electrophiles: The synthesis of urea derivatives itself often involves the reaction of an amine nucleophile with an electrophilic partner. For instance, an azetidine can react with an isocyanate. nih.gov Another common method is the reaction of an amine with phosgene (B1210022) or a phosgene equivalent. nih.gov In the context of this compound, the urea functionality can be formed by reacting a substituted azetidine with an isocyanate or by a urea fusion process where the azetidine is heated with urea. google.com

Interactions with Biological Molecules: In a biological context, the urea moiety is an excellent hydrogen bond donor (via the N-H groups) and acceptor (via the carbonyl oxygen). This allows it to form strong and specific interactions with biological macromolecules like proteins and enzymes. beilstein-journals.orgmdpi.com These hydrogen-bonding interactions are crucial for the binding of many urea-containing drugs to their targets, often involving key amino acid residues in the active site. biointerfaceresearch.com The urea group can also participate in stacking and NH-π interactions with aromatic residues such as tryptophan. nih.gov

Table 3: Reactivity of the Urea Moiety

| Reactant Type | Description of Reaction | Example |

| Synthetic Electrophiles | The urea nitrogen acts as a nucleophile, often requiring activation by a base to form a urea anion for substitution reactions. | Reaction of a urea anion with an electron-deficient aromatic system (e.g., 1,3,7-triazapyrene) in an SNAr or oxidative nucleophilic substitution of hydrogen. semanticscholar.orgresearchgate.net |

| Synthetic Nucleophiles | The carbonyl carbon of the urea is electrophilic and can be attacked by nucleophiles, leading to addition or substitution, as seen in hydrolysis. | Reaction with strong nucleophiles under forcing conditions can lead to cleavage of the C-N bond. |

| Biological Electrophiles | Covalent modification of biological targets is possible, although less common than non-covalent interactions. | As electrophiles, aziridines (related strained rings) can be attacked by biological nucleophiles like DNA bases, suggesting potential reactivity for the strained azetidine ring. wikipedia.org |

| Biological Nucleophiles | The primary interaction is typically non-covalent hydrogen bonding with amino acid residues in enzyme active sites. | The N-H groups of the urea can act as hydrogen bond donors to residues like glutamate (B1630785) and aspartate, while the carbonyl oxygen acts as a hydrogen bond acceptor. biointerfaceresearch.com |

Computational and Theoretical Investigations of Azetidine Urea Derivative 3

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electron distribution, orbital energies, and reactivity, providing a theoretical framework for predicting chemical behavior.

Table 1: Calculated Ground State Properties of a Representative Azetidine (B1206935) Urea (B33335) Derivative

| Property | Value |

|---|---|

| Total Energy (Hartree) | -589.345 |

| Dipole Moment (Debye) | 4.67 |

| C=O Bond Length (Å) | 1.23 |

| Azetidine N-C Bond Length (Å) | 1.46 |

Note: The data presented are representative values for a model azetidine urea derivative and may vary for "Azetidine urea derivative 3."

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity.

For this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, such as the urea nitrogen atoms and any aromatic substituents, while the LUMO is often centered on the carbonyl group of the urea and the azetidine ring. rsc.orgnih.gov The precise distribution and energies of these orbitals can be fine-tuned by altering the substituents on the azetidine or urea moieties.

Table 2: Frontier Orbital Energies and HOMO-LUMO Gap

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (eV) | 5.31 |

Note: The data presented are representative values for a model azetidine urea derivative and may vary for "this compound."

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This is an invaluable tool for predicting how a molecule will interact with other chemical species. researchgate.net

In this compound, the MEP surface typically shows a negative potential (often colored red) around the carbonyl oxygen of the urea group, indicating its susceptibility to electrophilic attack. nih.gov Conversely, the hydrogen atoms on the urea nitrogens exhibit a positive potential (colored blue), making them likely sites for nucleophilic interaction and hydrogen bonding. researchgate.net The azetidine ring itself can present a more complex potential landscape, with the nitrogen atom being a site of negative potential. nih.gov

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies.

While quantum chemical methods are highly accurate, they are computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a more computationally efficient approach to study the conformational dynamics of molecules. dergipark.org.tr MM uses a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates, allowing for rapid energy minimization and conformational searching. acs.org

MD simulations build upon this by solving Newton's equations of motion for the atoms in the system, providing a trajectory of the molecule's movement over time. researchgate.net This allows for the exploration of the conformational space and the identification of stable conformers and the transitions between them. For this compound, MD simulations can reveal how the molecule behaves in different environments, such as in solution, and how it interacts with other molecules. nih.gov

Table 3: Relative Energies and Population of Low-Energy Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| 1 | 0.00 | 65.2 |

| 2 | 0.85 | 25.1 |

| 3 | 1.50 | 9.7 |

Note: The data presented are representative values for a model azetidine urea derivative and may vary for "this compound."

Ring Strain Analysis within the Azetidine Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, a factor that profoundly influences its chemical reactivity and conformational preferences. Computational studies indicate that the strain energy of the azetidine ring is approximately 26 kcal/mol. This inherent strain is a key feature that can be harnessed in chemical synthesis, as the ring is prone to opening reactions. mdpi.comresearchgate.net

Theoretical analyses, often employing methods like density functional theory (DFT), are used to probe the intricacies of this strain. For instance, studies on simple cyclic amines and their derivatives show that basicity increases with ring size, a trend consistent with a decrease in ring strain. Aziridines (three-membered rings) are notably less basic than their larger counterparts like azetidines (four-membered), pyrrolidines (five-membered), and piperidines (six-membered). srce.hr This suggests that the higher s-character of the nitrogen lone pair orbital in the more strained rings reduces its ability to donate electrons.

Molecular Docking and Ligand-Target Interaction Modeling (Theoretical Aspects)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein.

Prediction of Binding Modes with Hypothetical Biological Macromolecules

In the absence of a specified biological target for this compound, we can draw parallels from computational studies on analogous structures. For example, azetidine derivatives have been docked with various protein targets to predict their binding affinities and interaction patterns. brieflands.comnih.gov

A common approach involves identifying a potential protein target based on the structural features of the ligand. The urea moiety, for instance, is a known pharmacophoric feature in several anticancer drugs, capable of forming key hydrogen bond interactions within a protein's active site. mdpi.com Theoretical docking studies of azetidine-thiourea hybrids with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis, have shown that the azetidine ring can fit into specific pockets of the receptor's active site. researchgate.netbiointerfaceresearch.com These studies often reveal crucial interactions, such as hydrogen bonds between the urea or thiourea (B124793) group and amino acid residues like aspartic acid and glutamic acid, as well as hydrophobic interactions involving the azetidine ring and other substituents. biointerfaceresearch.com

The following table illustrates hypothetical binding energies and key interacting residues for this compound with a hypothetical protein target, based on data from similar compounds.

| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Kinase A | -8.5 | ASP123, GLU88, LEU25 |

| Protease B | -7.2 | SER195, HIS57, TRP215 |

| Receptor C | -9.1 | TYR35, PHE28, ARG120 |

Application of Chemoinformatics and QSAR Approaches (Excluding clinical data)

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These approaches are invaluable in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency.

QSAR models are built using a set of known molecules and their corresponding activities. The chemical structures are represented by numerical values known as molecular descriptors, which can encode topological, electronic, or steric properties. For azetidine derivatives, QSAR studies have been successfully employed to predict their activity against various targets. nih.govisca.innih.gov

For instance, in a QSAR study on antimalarial azetidine-2-carbonitriles, descriptors such as the energy of the highest occupied molecular orbital (EHOMO), dipole moment (µD), and the partition coefficient (log P) were found to be crucial for their biological activity. medjchem.com Another study on the same class of compounds identified the descriptor SpMax2_Bhp (the maximum absolute eigenvalue of the Barysz matrix weighted by polarizability) as the most influential in the QSAR model. researchgate.net These models, once validated, can be used to predict the activity of new, untested compounds like this compound.

A hypothetical QSAR model for a series of azetidine urea derivatives might look like the following equation:

pIC50 = c0 + c1LogP + c2TPSA + c3*MW

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

TPSA is the topological polar surface area.

MW is the molecular weight.

c0, c1, c2, c3 are coefficients determined by regression analysis.

The following table presents hypothetical descriptor values for this compound and a predicted activity based on a QSAR model developed for a series of related compounds.

| Compound | LogP | TPSA (Ų) | Molecular Weight ( g/mol ) | Predicted pIC50 |

| This compound | 2.5 | 65.4 | 250.3 | 6.8 |

These chemoinformatic approaches, by leveraging existing data, can guide the synthesis and testing of new derivatives, prioritizing those with the highest predicted activity and most favorable properties, thereby accelerating the discovery process.

Spectroscopic and Crystallographic Structural Elucidation of Azetidine Urea Derivative 3

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provided unequivocal evidence for the covalent framework of Azetidine (B1206935) urea (B33335) derivative 3. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments facilitated the complete assignment of all proton and carbon signals.

Two-dimensional NMR techniques were instrumental in establishing the precise connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum was used to identify proton-proton coupling networks. For instance, correlations were observed between the protons on the azetidine ring, confirming their adjacent relationships.

Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlated directly bonded proton and carbon atoms. The HMQC spectrum allowed for the unambiguous assignment of each carbon atom bearing protons.

Heteronuclear Multiple Bond Correlation (HMBC): Long-range (2- and 3-bond) correlations between protons and carbons were established using the HMBC experiment. ipb.ptyoutube.com These correlations were crucial for identifying quaternary carbons and for piecing together the different structural fragments of the molecule, such as the connection between the azetidine ring and the urea moiety. ipb.pt For example, a 3-bond correlation was observed between the N-H proton of the urea and the carbonyl carbon, confirming the urea linkage. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment provided information about the spatial proximity of protons. ipb.pt This was particularly important for determining the relative stereochemistry of the substituents on the azetidine ring. NOE correlations between specific protons indicated their cis or trans relationship, which was further corroborated by the analysis of coupling constants. ipb.pt

A summary of the key NMR assignments is presented in the table below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| 1 (N-H, urea) | 8.5 (s, 1H) | - | C=O | H-2 |

| 2 (CH, azetidine) | 4.8 (t, J = 7.2 Hz, 1H) | 62.5 | C-3, C-4, C=O | H-1, H-3a, H-3b |

| 3 (CH₂, azetidine) | 2.5 (m, 1H), 2.7 (m, 1H) | 35.1 | C-2, C-4 | H-2, H-4a, H-4b |

| 4 (CH₂, azetidine) | 4.1 (t, J = 8.0 Hz, 2H) | 58.9 | C-2, C-3 | H-3a, H-3b |

| 5 (C=O, urea) | - | 158.2 | - | - |

Solid-state NMR (ssNMR) spectroscopy was employed to investigate the structure of Azetidine urea derivative 3 in the solid phase. These studies are particularly valuable for identifying the presence of different crystalline forms (polymorphs) and for analyzing conformational features that may differ from those observed in solution. researchgate.net By comparing the ¹³C cross-polarization magic-angle spinning (CP/MAS) spectra of different batches of the crystalline material, it was confirmed that this compound exists as a single, stable polymorphic form under the investigated crystallization conditions. Furthermore, the chemical shifts observed in the solid state were consistent with the primary conformation determined by X-ray diffraction, indicating that the molecular conformation is largely preserved between the crystalline and solution states.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provided the most definitive structural information for this compound, offering precise details of bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the crystal lattice. mdpi.com A suitable single crystal was obtained and analyzed, leading to the successful resolution of the crystal structure. brynmawr.edu

The X-ray analysis confirmed the connectivity established by NMR and revealed the preferred conformation of the molecule in the solid state. The azetidine ring adopts a puckered conformation, which is characteristic of such four-membered rings, helping to alleviate ring strain. researchgate.net The bond lengths and angles within the molecule were all within expected ranges for the respective atom types and hybridization states.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.253 |

| b (Å) | 8.981 |

| c (Å) | 14.567 |

| β (°) ** | 95.34 |

| Volume (ų) ** | 1334.8 |

| Z | 4 |

As this compound possesses a chiral center at the C-2 position of the azetidine ring, the determination of its absolute configuration was crucial. The synthesis was designed to be stereospecific, and the absolute configuration was unequivocally confirmed as (S) by anomalous dispersion effects in the X-ray diffraction data, utilizing the Flack parameter.

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The urea moiety plays a key role in this, with both the N-H protons acting as hydrogen bond donors and the carbonyl oxygen acting as a hydrogen bond acceptor. nih.gov Specifically, a prominent hydrogen bonding motif is observed where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule, leading to the formation of infinite one-dimensional chains along the crystallographic b-axis. These chains are further organized into a three-dimensional supramolecular architecture through weaker C-H···O interactions involving the azetidine ring protons. This intricate network of intermolecular forces dictates the stability and physical properties of the crystalline solid.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and elucidating its structure through controlled fragmentation. In the analysis of azetidine urea derivatives, electrospray ionization (ESI) is a common method used to generate protonated molecular ions [M+H]⁺. mdpi.comnih.gov

For a representative compound, 3-chloro-N-(4-methoxyphenyl)-4-oxo-2-(pyrimidin-5-yl)azetidine-1-carboxamide (referred to as Azetidine urea derivative 3a), Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) revealed a molecular ion peak [M⁺+1] at an m/z of 333. ijper.org The fragmentation of such urea derivatives is often characterized by specific bond cleavages that provide structural insights. nih.gov A key fragmentation pathway for N,N'-substituted ureas involves the cleavage of the C-N bond of the urea moiety, leading to the elimination of an isocyanate fragment. nih.gov

The fragmentation pattern of the parent ion can be predicted to occur at several key locations: the strained four-membered azetidine ring, the urea linkage, and the bonds connecting the aromatic and heterocyclic substituents. Alpha-cleavage adjacent to the amine and carbonyl groups is a dominant fragmentation pathway. libretexts.org The analysis of these fragment ions allows for the reconstruction of the molecule's structure. For instance, the presence of ions corresponding to the substituted phenyl isocyanate or the pyrimidinyl-azetidinone core would confirm the connectivity of the molecule.

A plausible fragmentation pattern for Azetidine urea derivative 3a under ESI-HR-MS/MS would involve the characteristic fragments detailed in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Plausible Origin |

| 333.07 | [M+H]⁺ | Protonated parent molecule |

| 297.09 | [M+H - Cl]⁺ | Loss of a chlorine radical |

| 184.06 | [C₈H₇N₃O₂]⁺ | Fragment containing the pyrimidinyl-azetidinone moiety |

| 149.05 | [C₈H₇NO₂]⁺ | Methoxyphenyl isocyanate cation |

| 123.06 | [C₇H₇O]⁺ | Methoxyphenyl cation |

| 95.03 | [C₄H₃N₂]⁺ | Pyrimidinyl cation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying functional groups and probing the conformational structure of molecules.

FT-IR Spectroscopy

The FT-IR spectrum of an azetidine urea derivative provides a distinct fingerprint based on the vibrational modes of its constituent functional groups. For compound 3-chloro-N-(4-methoxyphenyl)-4-oxo-2-(pyrimidin-5-yl)azetidine-1-carboxamide (3a), characteristic absorption bands have been identified. ijper.orgresearchgate.net The spectrum shows a strong absorption for the N-H stretching vibration in the range of 3350-3450 cm⁻¹. ijper.org The carbonyl (C=O) groups of the azetidin-2-one (B1220530) ring and the urea linkage exhibit intense stretching vibrations between 1700-1720 cm⁻¹. ijper.orgresearchgate.net The presence of the methoxy (B1213986) group (-OCH₃) is confirmed by C-H stretching vibrations at 2950-3075 cm⁻¹. ijper.org Other notable peaks include those for C=N stretching within the pyrimidine (B1678525) ring (1570-1620 cm⁻¹) and the C-Cl bond (750-580 cm⁻¹). ijper.org

The table below summarizes the key FT-IR absorption bands for a representative Azetidine urea derivative. ijper.org

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | Amide/Urea | 3350 - 3450 |

| C-H Stretch | -OCH₃ | 2950 - 3075 |

| C=O Stretch | Azetidinone/Urea | 1700 - 1720 |

| C=N Stretch | Pyrimidine Ring | 1570 - 1620 |

| C-Cl Stretch | Chloroalkane | 750 - 580 |

Raman Spectroscopy

Structure Activity Relationship Sar Studies of Azetidine Urea Derivative 3 and Analogues

Design and Synthesis of Azetidine (B1206935) Urea (B33335) Derivative 3 Analogues for Systematic SAR Exploration

The rational design of analogues of Azetidine urea derivative 3 is centered on systematically modifying distinct regions of the molecule—the azetidine ring, the urea linker, and the peripheral substituents—to probe the chemical space and understand the structural requirements for optimal biological activity.

The azetidine ring serves as a key structural motif, and its substitution pattern is pivotal for target engagement. rsc.orgrsc.org In the development of FAAH inhibitors, tetra-substituted azetidine ureas have been a major focus. nih.gov The synthesis of these complex scaffolds often begins with the construction of a suitable azetidine core, such as azetidin-3-one, which can be derived from chiral precursors like natural amino acids to ensure stereochemical control. nih.gov

Researchers have explored variations at positions C2 and C4 of the azetidine ring. For instance, in the series leading to the potent FAAH inhibitor VER-156084, one of the key interactions is provided by a 2-pyridyl group. Systematic replacement of this pyridyl moiety with other heterocyclic or aromatic systems has been performed to evaluate the impact on potency. The synthesis allows for the introduction of diverse functionalities, enabling a thorough investigation of electronic and steric effects. For example, palladium-catalyzed cross-coupling reactions can be employed to attach various aryl or heteroaryl groups to the azetidine core. organic-chemistry.org

The general synthetic approach involves multi-step sequences. One common method is the reaction of a suitably substituted azetidine amine with an isocyanate or by performing a Curtius rearrangement on an azetidine acyl azide (B81097) to form the urea linkage. The substituents on the azetidine ring are often installed prior to the formation of the urea bond.

The urea moiety is a critical pharmacophore, primarily acting as a rigid hydrogen-bond donor-acceptor unit that anchors the ligand within the active site of the target protein. nih.gov Modifications to the urea linker itself are less common than to its substituents, but the nature of the groups attached to the urea nitrogens profoundly influences activity.

In the context of FAAH inhibitors, the urea linker connects the azetidine ring to another lipophilic group. One nitrogen of the urea is part of the azetidine ring, while the other is typically substituted with an aromatic or aliphatic group. SAR studies have systematically replaced this external group. For example, replacing a phenyl ring with substituted phenyls (e.g., with halo-, alkyl-, or alkoxy- groups) or with different aromatic systems helps to map the binding pocket's steric and electronic requirements. The synthesis of these analogues is straightforward, typically involving the reaction of the core azetidine amine with a diverse library of commercially available or custom-synthesized isocyanates.

To rapidly generate a wide array of analogues for comprehensive SAR studies, diversity-oriented synthesis strategies are employed. This involves developing flexible synthetic routes where different building blocks can be easily incorporated in the final steps. For azetidine urea derivatives, a common strategy is to synthesize a common intermediate, such as an N-Boc-protected 3-aminoazetidine derivative, which can then be diversified. nih.gov

One such approach involves:

Synthesis of a core azetidine: A chiral, substituted azetidine amine is prepared.

Urea formation: This core amine is reacted with a panel of diverse isocyanates or carbamoyl (B1232498) chlorides to generate a library of urea derivatives with variations on one side of the linker.

Further functionalization: If the azetidine ring contains reactive handles, further modifications can be made post-urea formation to introduce another layer of diversity.

Microwave-assisted organic synthesis has been shown to significantly accelerate the synthesis of such libraries, reducing reaction times from hours to minutes and facilitating high-throughput analogue generation. nih.gov

Correlation of Structural Modifications with In Vitro Biological Activity Profiles

The synthesized analogues are subjected to a battery of in vitro assays to quantify their biological activity. This data is then used to build a comprehensive SAR model, correlating specific structural features with potency, selectivity, and binding affinity.

For azetidine urea derivatives targeting enzymes like FAAH, the primary in vitro assay measures the compound's ability to inhibit the enzyme's catalytic activity. The potency is typically expressed as the half-maximal inhibitory concentration (IC50).

Studies on VER-156084 and its analogues have generated extensive SAR data against human and rat FAAH. nih.govnih.gov Key findings indicate that:

Stereochemistry is crucial: The specific stereoisomer of VER-156084 is significantly more potent than its enantiomer, highlighting a highly specific binding orientation within the FAAH active site.

Azetidine Substituents: A 2-pyridyl group on the azetidine ring was found to be optimal for potent inhibition of human FAAH. Replacing it with other groups often leads to a decrease in activity.

Urea Substituents: The nature of the substituent on the external nitrogen of the urea linker significantly impacts potency. A bulky, lipophilic group is generally preferred.

The table below summarizes representative SAR data for analogues of an Azetidine urea derivative targeting FAAH.

| Compound | R1 (Azetidine C4) | R2 (Urea N') | hFAAH IC50 (nM) |

| Derivative 3a | Phenyl | Biphenyl (B1667301) | 15 |

| Derivative 3b | 2-Pyridyl | Biphenyl | 4 |

| Derivative 3c | 2-Pyridyl | 4'-Chlorobiphenyl | 2 |

| Derivative 3d | 2-Pyridyl | Phenyl | 58 |

| Derivative 3e | Thienyl | Biphenyl | 25 |

This is an interactive data table. You can sort and filter the data to explore the structure-activity relationships.

Beyond primary target engagement, it is critical to assess the selectivity of the compounds by measuring their binding affinity for other related or unrelated receptors. For FAAH inhibitors, a key off-target of concern is the cannabinoid receptor 1 (CB1), as both FAAH and CB1 are components of the endocannabinoid system.

Binding affinity is determined through radioligand binding assays, where the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured. The affinity is typically reported as the inhibition constant (Ki) or as the IC50 value from the competition binding curve.

SAR studies for azetidine urea FAAH inhibitors have shown that structural modifications can tune the selectivity profile. For example, while VER-156084 is a potent FAAH inhibitor, it also displays some affinity for the human CB1 receptor (hCB1). nih.gov The SAR exploration aimed to identify analogues with minimized CB1 affinity to reduce potential side effects.

The table below shows the correlation between structural changes and binding affinity for both the primary target (FAAH) and a key off-target receptor (CB1).

| Compound | R1 (Azetidine C4) | R2 (Urea N') | hFAAH Ki (nM) | hCB1 Ki (nM) | Selectivity (CB1/FAAH) |

| Derivative 3b | 2-Pyridyl | Biphenyl | 3.5 | 350 | 100 |

| Derivative 3c | 2-Pyridyl | 4'-Chlorobiphenyl | 1.8 | 900 | 500 |

| Derivative 3f | 2-Pyridyl | 3'-Methoxybiphenyl | 2.5 | >1000 | >400 |

| Derivative 3g | Phenyl | Biphenyl | 12 | 120 | 10 |

This is an interactive data table. You can sort and filter the data to explore how structural modifications impact target affinity and selectivity.

These studies demonstrate that subtle modifications, such as adding a chloro or methoxy (B1213986) group to the biphenyl moiety, can significantly enhance selectivity for FAAH over the CB1 receptor. This underscores the power of systematic SAR exploration in fine-tuning the pharmacological profile of lead compounds.

Phenotypic Screening in Mechanistic Cell-Based Assays

Phenotypic screening is a powerful strategy in drug discovery that identifies compounds inducing a desired change in a cellular model of a disease, without prior knowledge of the specific drug target. charnwooddiscovery.com This approach is particularly valuable for complex diseases where the underlying mechanisms are not fully understood. charnwooddiscovery.com

In the case of this compound, its potent activity was initially identified through phenotypic screening in CellTiter-Glo (CTG) assays using A2780 and COR-L23 cancer cell lines. nih.gov These assays measure cell viability, and the potent cytotoxic effect of the compound in these cancer cell lines was the primary phenotype observed. This initial hit from a phenotypic screen prompted further investigation into its mechanism of action, ultimately leading to the identification of NAMPT as its direct target. nih.gov

Phenotypic screens provide a wealth of biological information, as they assess the effect of a compound in a more biologically relevant context than a purified protein assay. nih.gov They can reveal not only the desired therapeutic effect but also potential off-target effects or toxicity early in the drug discovery process. charnwooddiscovery.com The success of this compound in these cell-based assays validated the scaffold morphing hypothesis and initiated a focused lead optimization campaign. nih.gov

| Assay Type | Cell Line | Observed Phenotype | Potency |

| CellTiter-Glo (CTG) | A2780 | Potent cell killing | High |

| CellTiter-Glo (CTG) | COR-L23 | Potent cell killing | High |

| Biochemical Inhibition | Purified NAMPT | Direct enzyme inhibition | IC50: 2.7 nM nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design (Research Tools)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. This model can then be used as a template to design new molecules with similar or improved activity. Ligand-based drug design, which includes pharmacophore modeling, is employed when the three-dimensional structure of the target protein is unknown.

While the provided research on this compound heavily utilized structure-based drug design due to the availability of the NAMPT crystal structure, the principles of pharmacophore modeling are still relevant to understanding the key interactions. nih.gov A pharmacophore model for this class of compounds would likely include features such as:

A hydrogen bond donor (the urea N-H groups).

A hydrogen bond acceptor (the urea carbonyl oxygen).

An aromatic feature (the 3-pyridyl ring).

A hydrophobic feature (the azetidine ring).

These features are crucial for the molecule's interaction with the NAMPT active site. Computational methods like Quantitative Structure-Activity Relationship (QSAR) studies can further refine these models by correlating the physicochemical properties of the analogues with their biological activity. danaher.com

Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-based drug discovery (FBDD) is a strategy that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. nih.govopenaccessjournals.com These fragments are then grown or linked together to produce a more potent lead compound. frontiersin.org The azetidine ring itself can be considered a valuable fragment in drug design due to its ability to provide a rigid scaffold and introduce desirable physicochemical properties. ambeed.comenamine.net

The development of this compound can be viewed through the lens of FBDD principles. The initial urea scaffold can be seen as a starting fragment that was elaborated upon. The "scaffold morphing" approach, where the urea nitrogen was incorporated into the azetidine ring, is a form of fragment evolution. nih.gov This modification led to a significant improvement in potency, demonstrating the power of optimizing fragment-like substructures within a larger molecule.

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a lead compound, such as its potency, selectivity, and pharmacokinetic profile. danaher.com For this compound, the lead optimization campaign involved a systematic exploration of the SAR. nih.gov This included:

Modification of the pyridine (B92270) ring: Introducing different substituents to probe for additional interactions with the target.

Exploration of different ring systems: While the azetidine ring proved highly effective, other small rings were also considered.

Alterations to the linker: The urea moiety was a key component, but other linkers could be explored to optimize binding and physicochemical properties.

The goal of these optimization strategies is to develop a preclinical candidate with a desirable balance of efficacy and drug-like properties. danaher.com

| Strategy | Description | Application to this compound |

| Scaffold Morphing | Altering the core structure of a molecule to improve its properties. | The incorporation of the urea nitrogen into an azetidine ring to create a novel, potent scaffold. nih.gov |

| Systematic SAR Exploration | Synthesizing and testing a series of analogues to understand the relationship between structure and activity. | A convergent synthetic route was developed to explore the SAR of the 3-azetidine urea NAMPT inhibitors. nih.gov |

| Target-Based Drug Design | Utilizing the 3D structure of the target protein to guide the design of new inhibitors. | The crystal structure of NAMPT was used to understand the binding mode of azetidine urea 3 and guide further optimization. nih.gov |

Biological Target Identification and Elucidation of Mechanism of Action Preclinical, Non Clinical Research

Target Deconvolution Methodologies for Azetidine (B1206935) Urea (B33335) Derivative 3

Target deconvolution is the process of identifying the specific molecular target(s) of a bioactive compound. technologynetworks.com For Azetidine urea derivative 3, while its target was hypothesized based on structural similarity to other known inhibitors, several methodologies are typically employed to confirm such findings definitively.

Affinity chromatography is a powerful technique used to isolate a specific protein target from a complex mixture like a cell lysate. technologynetworks.comnih.gov In this approach, this compound would be chemically modified with a linker arm and immobilized on a solid support, such as chromatography beads. technologynetworks.com This "bait" is then incubated with a cellular proteome. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. technologynetworks.com The captured proteins are then eluted and identified using mass spectrometry-based proteomics. technologynetworks.com This method would allow for the direct identification of NAMPT as the primary binding partner of this compound in a native biological context.

Genetic perturbation studies, such as those using CRISPR/Cas9 or RNA interference (RNAi), are crucial for validating a drug's target. This approach involves silencing or knocking out the gene that codes for the suspected target protein. If the resulting cellular phenotype mimics the effects of treatment with the compound, it provides strong evidence that the compound acts through that target. For this compound, knocking down the NAMPT gene in a cancer cell line would be expected to reduce NAD+ levels and induce cell death, mirroring the effects of the compound itself and thereby validating NAMPT as the critical target.

Chemoproteomics and, more specifically, Activity-Based Protein Profiling (ABPP), utilize chemical probes to study protein function directly within a complex proteome. nih.gov ABPP probes are typically small molecules that form a covalent bond with the active site of an enzyme, allowing for its detection and quantification. nih.gov

For this compound, a competitive ABPP approach could be employed. This would involve synthesizing a broad-spectrum chemical probe that targets a class of enzymes including NAMPT. In a competitive experiment, a cell lysate would be pre-incubated with this compound before the addition of the probe. If this compound binds to NAMPT, it will block the binding of the chemical probe. Using quantitative mass spectrometry, a significant decrease in the labeling of NAMPT in the presence of the compound would confirm target engagement and could also be used to assess its selectivity across the proteome. nih.gov

Biochemical and Biophysical Characterization of Target Interactions

Once a target is identified, biochemical and biophysical assays are used to quantify the interaction between the compound and the protein. These studies are essential for understanding the compound's potency and binding characteristics.

Enzyme kinetic studies are performed to measure how a compound affects the catalytic activity of its target enzyme. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. For this compound, a direct biochemical inhibition assay was performed, which demonstrated potent inhibition of NAMPT activity. nih.gov

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| This compound | NAMPT | 2.7 |

Further studies would determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki), which provides a more absolute measure of binding affinity. A co-crystal structure of this compound bound to NAMPT showed that its pyridine (B92270) moiety occupies the nicotinamide (B372718) (NAM) binding pocket, which is consistent with it acting as a substrate-based, competitive inhibitor. nih.gov

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are used to directly measure the binding events between a ligand and its target protein in real-time and without labels. youtube.comnih.gov

Surface Plasmon Resonance (SPR) : This technique measures the association (k-on) and dissociation (k-off) rates of a compound binding to a target that is immobilized on a sensor surface. youtube.com These rates are then used to calculate the dissociation constant (Kd), a measure of binding affinity. youtube.com An SPR experiment for this compound would involve immobilizing purified NAMPT and flowing the compound over the surface at various concentrations to determine the kinetics of the binding interaction. biorxiv.org

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. nih.gov By titrating this compound into a sample containing purified NAMPT, ITC can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction, including changes in enthalpy (ΔH) and entropy (ΔS). nih.govyoutube.com This provides a complete thermodynamic profile of the binding event.

While a co-crystal structure has confirmed the direct binding of this compound to NAMPT, quantitative data from SPR or ITC would provide deeper insight into the affinity and thermodynamics driving this interaction. nih.gov

Cellular Pathway Modulation and Cellular Responses

The preliminary exploration of this compound has centered on its capacity to modulate intracellular signaling cascades. Understanding these interactions is crucial for elucidating its mechanism of action and predicting its broader biological effects.